molecular formula C30H52N2O3 B14280854 N-(4-Nitrophenyl)tetracosanamide CAS No. 137361-73-0

N-(4-Nitrophenyl)tetracosanamide

Cat. No.: B14280854
CAS No.: 137361-73-0
M. Wt: 488.7 g/mol
InChI Key: GVCAMSUDEBJYOX-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)tetracosanamide is an organic compound characterized by a long aliphatic chain attached to an amide group, which is further connected to a nitrophenyl group. This compound is notable for its unique structural properties, which combine the hydrophobic nature of the long alkyl chain with the reactive nitrophenyl group. It finds applications in various fields, including materials science, organic synthesis, and potentially in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrophenyl)tetracosanamide typically involves the reaction of tetracosanoic acid (lignoceric acid) with 4-nitroaniline. The process can be summarized as follows:

    Activation of Tetracosanoic Acid: The carboxylic acid group of tetracosanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Bond Formation: The activated tetracosanoic acid is then reacted with 4-nitroaniline to form this compound. This reaction is typically carried out in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, potentially using continuous flow reactors and automated systems to handle large volumes of reagents and products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenyl)tetracosanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield tetracosanoic acid and 4-nitroaniline.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) under elevated temperatures.

    Hydrolysis: Strong acids like hydrochloric acid (HCl) or strong bases like sodium hydroxide (NaOH).

Major Products

    Reduction: 4-Aminophenyl)tetracosanamide.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

    Hydrolysis: Tetracosanoic acid and 4-nitroaniline.

Scientific Research Applications

N-(4-Nitrophenyl)tetracosanamide has several scientific research applications:

    Materials Science: Used in the synthesis of surfactants and as a component in the formulation of specialty polymers and coatings.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules, particularly those requiring a long alkyl chain and a reactive nitrophenyl group.

    Biological Studies: Investigated for its potential interactions with biological membranes due to its amphiphilic nature, which could be useful in drug delivery systems.

    Industrial Applications: Utilized in the production of lubricants and as an additive in various industrial processes to enhance the properties of materials.

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)tetracosanamide in biological systems is not well-documented. its amphiphilic nature suggests it could interact with lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of molecules across membranes. The nitrophenyl group may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

N-(4-Nitrophenyl)tetracosanamide can be compared with other long-chain amides and nitrophenyl derivatives:

    N-(4-Nitrophenyl)octadecanamide: Similar structure but with a shorter alkyl chain (18 carbons). It may have different solubility and melting point characteristics.

    N-(4-Nitrophenyl)hexadecanamide: Even shorter alkyl chain (16 carbons), potentially leading to different physical properties and reactivity.

    N-(4-Nitrophenyl)benzenesulfonamide: Contains a sulfonamide group instead of an amide, which could significantly alter its chemical reactivity and biological interactions.

Properties

CAS No.

137361-73-0

Molecular Formula

C30H52N2O3

Molecular Weight

488.7 g/mol

IUPAC Name

N-(4-nitrophenyl)tetracosanamide

InChI

InChI=1S/C30H52N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-30(33)31-28-24-26-29(27-25-28)32(34)35/h24-27H,2-23H2,1H3,(H,31,33)

InChI Key

GVCAMSUDEBJYOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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